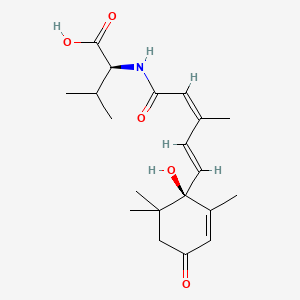

(+)-cis,trans-Abscisic Acid-L-valine

Description

The Central Role of Abscisic Acid (ABA) in Plant Growth and Stress Adaptation

Under abiotic stress conditions, including drought, salinity, and extreme temperatures, ABA levels in plants increase significantly. nih.gov This accumulation triggers a cascade of adaptive responses. nih.gov For instance, ABA promotes the closure of stomata, the small pores on leaf surfaces, to reduce water loss through transpiration during drought. youtube.commdpi.com It also influences root architecture, promoting deeper root growth to enhance water and nutrient acquisition from the soil. numberanalytics.com

Furthermore, ABA is central to the regulation of seed dormancy, preventing germination until environmental conditions are favorable for seedling survival. austinpublishinggroup.comnumberanalytics.com The balance between ABA and other phytohormones, such as gibberellins, is crucial in controlling the transition from dormancy to germination. numberanalytics.com ABA also participates in leaf senescence and abscission, the shedding of leaves, flowers, and fruits. youtube.com Through its multifaceted roles, ABA is indispensable for plant survival, growth, and adaptation to changing environmental conditions. nih.gov

Mechanisms of Phytohormone Homeostasis: The Significance of Conjugation and Deconjugation Dynamics

Plants employ sophisticated mechanisms to maintain hormonal balance, a state known as phytohormone homeostasis. This regulation is crucial for orchestrating growth, development, and responses to environmental stimuli. frontiersin.org Conjugation and deconjugation are key biochemical processes that control the levels of active phytohormones within plant cells. researchgate.net

Conjugation involves the attachment of small molecules, such as sugars or amino acids, to a hormone molecule. researchgate.net This process generally leads to the inactivation of the hormone, converting it into a storage or transport form. researchgate.netnih.gov These conjugated forms are typically more water-soluble, facilitating their movement and compartmentalization within the plant. nih.gov For example, the plant hormone auxin can be conjugated to amino acids by enzymes from the GH3 family, which helps in maintaining auxin homeostasis. frontiersin.org

Deconjugation is the reverse process, where the conjugate is hydrolyzed to release the free, biologically active hormone. researchgate.net This rapid release mechanism allows plants to quickly respond to developmental cues or environmental changes. For instance, under stress, inactive ABA conjugates can be swiftly converted back to active ABA to initiate stress response pathways. researchgate.net The dynamic interplay between conjugation and deconjugation ensures that the concentration of active hormones is tightly regulated, enabling precise control over various physiological processes. researchgate.net

Overview of Abscisic Acid Conjugates and Their Physiological Relevance

ABA-GE has long been viewed as an inactive catabolite destined for degradation. researchgate.net However, recent research has revealed that ABA-GE serves as a crucial long-distance transport form of ABA and a readily available source of active ABA. nih.govresearchgate.net It can be transported from the roots to the shoots via the xylem. nih.gov Upon reaching target tissues, ABA-GE can be hydrolyzed by specific enzymes called β-glucosidases, releasing free ABA to elicit physiological responses, particularly under stress conditions. researchgate.net

Besides glucose conjugates, ABA can also form conjugates with amino acids. nih.govnii.ac.jp While less is known about the natural occurrence and physiological roles of ABA-amino acid conjugates compared to ABA-GE, studies involving synthetically prepared conjugates have provided valuable insights. nih.govnii.ac.jp Research has shown that the biological activity of these conjugates can vary depending on the specific amino acid and the plant species. nih.govnii.ac.jp Some ABA-amino acid conjugates can be hydrolyzed in planta to release free ABA, suggesting they may act as species-selective pro-hormones. nih.govnii.ac.jp

Defining the Research Context of (+)-cis,trans-Abscisic Acid-L-valine within the ABA Conjugate Landscape

(+)-cis,trans-Abscisic Acid-L-valine is a specific conjugate of the naturally occurring, biologically active form of ABA, (+)-cis,trans-ABA, and the essential amino acid L-valine. lgcstandards.comwikipedia.orgebi.ac.uk This compound falls within the broader category of ABA-amino acid conjugates. Research into synthetic ABA-amino acid conjugates aims to understand how conjugation affects the biological activity, stability, and transport of ABA.

The study of specific conjugates like (+)-cis,trans-Abscisic Acid-L-valine helps to elucidate the enzymatic pathways that may be involved in their formation and hydrolysis in plants. For example, studies have investigated the ability of certain plant enzymes, such as amidohydrolases, to cleave the amide bond in ABA-amino acid conjugates, thereby releasing free ABA. nih.govnii.ac.jp The differential activity of these enzymes across various plant species could explain the species-selective bioactivity observed for some conjugates. nih.govnii.ac.jp

By synthesizing and testing the biological effects of compounds like (+)-cis,trans-Abscisic Acid-L-valine in different bioassays, such as seed germination and seedling growth inhibition, researchers can probe the structural requirements for ABA activity and the metabolic fate of its conjugates. nih.govnii.ac.jp This line of inquiry provides a deeper understanding of the intricate regulatory networks governing phytohormone action and offers potential avenues for developing novel plant growth regulators.

Interactive Data Table: Properties of Studied Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (+)-cis,trans-Abscisic Acid | C15H20O4 | 264.32 | 21293-29-8 |

| L-valine | C5H11NO2 | 117.15 | 72-18-4 |

| (+)-cis,trans-Abscisic Acid-L-valine | C20H29NO5 | 363.45 | 1285591-82-3 |

Structure

3D Structure

Properties

Molecular Formula |

C20H29NO5 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C20H29NO5/c1-12(2)17(18(24)25)21-16(23)9-13(3)7-8-20(26)14(4)10-15(22)11-19(20,5)6/h7-10,12,17,26H,11H2,1-6H3,(H,21,23)(H,24,25)/b8-7+,13-9-/t17-,20-/m0/s1 |

InChI Key |

COFZPSSKTBVYKR-HSVLTRNASA-N |

Isomeric SMILES |

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](C(C)C)C(=O)O)/C)O)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(C(C)C)C(=O)O)C)O)(C)C |

Origin of Product |

United States |

Ecological and Biological Occurrence of + Cis,trans Abscisic Acid L Valine

Identification and Distribution Patterns in Terrestrial and Aquatic Flora

Documented Presence in Specific Plant and Algal Species

Despite extensive research into the metabolism of abscisic acid, direct evidence documenting the natural occurrence of (+)-cis,trans-Abscisic Acid-L-valine in specific terrestrial or aquatic flora is scarce in currently available scientific literature. While studies have successfully synthesized this specific conjugate and demonstrated its potential biological activity, its identification as an endogenous compound in plants and algae has not been widely reported.

Research has confirmed the existence of various amino acid conjugates of ABA. For instance, a study focusing on the synthesis and biological activity of 19 different ABA-amino acid conjugates, including ABA-L-valine, highlighted their potential as pro-hormones with species-selective activity. This suggests that while the machinery for creating such conjugates exists in plants, the prevalence and distribution of each specific conjugate may vary significantly between species.

Furthermore, the identification of other ABA-amino acid conjugates, such as ABA-L-glutamate in pea, garden cress, and wheat seedlings, indicates that the conjugation of ABA to amino acids is a naturally occurring metabolic process in plants. However, the absence of concurrent reports on the L-valine conjugate in these or other surveyed species underscores its potential rarity or species-specific distribution.

The presence of ABA itself has been confirmed in a wide range of organisms, including terrestrial plants and various algal species, where it plays a role in stress tolerance. However, the specific conjugated forms of ABA present in these organisms, particularly in algae, are not well-documented.

Comparative Abundance and Ecological Niche with Dominant Abscisic Acid Conjugates (e.g., Abscisic Acid Glucosyl Ester)

The primary and most abundant storage form of abscisic acid in plants is widely recognized as Abscisic Acid Glucosyl Ester (ABA-GE) researchgate.netnih.gov. This conjugate is considered a physiologically inactive form that can be rapidly hydrolyzed to release active ABA in response to stress conditions researchgate.netnih.gov. Due to the lack of documented natural occurrence and quantification of (+)-cis,trans-Abscisic Acid-L-valine, a direct comparative analysis of its abundance relative to ABA-GE is not feasible based on current data.

The established dominance of ABA-GE in the metabolic pool of ABA conjugates suggests that amino acid conjugates, if present, likely occupy a more specialized ecological or physiological niche. It is hypothesized that different conjugates may have distinct roles in transport, compartmentalization, or the fine-tuning of ABA signaling pathways.

The following table summarizes the levels of free ABA and its major conjugate, ABA-GE, in a representative plant species under specific conditions, illustrating the typical abundance of these compounds. Data for (+)-cis,trans-Abscisic Acid-L-valine is not available for comparison.

Abscisic Acid and its Glucosyl Ester Conjugate Levels

A representative example of ABA and ABA-GE concentrations in plant tissue. Note the significantly higher concentration of the ABA-GE conjugate, highlighting its role as a major storage form.

| Compound | Concentration (ng/g fresh weight) | Plant Species | Tissue | Condition |

|---|---|---|---|---|

| Abscisic Acid (ABA) | 50 | Arabidopsis thaliana | Rosette Leaves | Well-watered |

| Abscisic Acid Glucosyl Ester (ABA-GE) | 500 | Arabidopsis thaliana | Rosette Leaves | Well-watered |

| (+)-cis,trans-Abscisic Acid-L-valine | Not Detected | Various | - | - |

The lack of detection of (+)-cis,trans-Abscisic Acid-L-valine in routine metabolic profiling of ABA and its derivatives suggests that if it is present, its concentration is likely significantly lower than that of ABA-GE. It is possible that its formation is transient, highly localized, or occurs only under specific and yet-to-be-identified environmental or developmental cues. Further targeted and highly sensitive analytical studies are required to definitively determine the presence, distribution, and abundance of this specific ABA conjugate in the plant kingdom.

Enzymatic and Metabolic Pathways for + Cis,trans Abscisic Acid L Valine Formation

Overview of Core Abscisic Acid Biosynthesis Pathways Preceding Conjugation

Abscisic acid, a 15-carbon sesquiterpenoid, is a pivotal plant hormone that regulates numerous aspects of plant growth, development, and stress responses. bioone.orgnih.gov Its biosynthesis is a well-characterized pathway that occurs in several different parts of the plant, with regulatory controls that can differ between tissues. oup.com The concentration of ABA in plant tissues is meticulously controlled by a balance between its biosynthesis and catabolism. nih.gov

The primary pathway for ABA biosynthesis in plants is an indirect route that begins in the plastids with the synthesis of carotenoids. nih.gov Key steps in this pathway include:

Isoprenoid Precursor Formation: The pathway initiates with the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the methylerythritol 4-phosphate (MEP) pathway. nih.gov

Carotenoid Synthesis: Through a series of enzymatic reactions, IPP and DMAPP are utilized to synthesize the C40 carotenoid, zeaxanthin. wikipedia.org

Epoxidation and Isomerization: Zeaxanthin undergoes epoxidation to form violaxanthin, which is then isomerized to 9'-cis-neoxanthin. bioone.orgoup.com

Cleavage Reaction: The key regulatory step is the oxidative cleavage of 9'-cis-epoxycarotenoids (like 9'-cis-neoxanthin or 9'-cis-violaxanthin) by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). This reaction yields a C15 intermediate called xanthoxin. bioone.orgresearchgate.net

Cytosolic Conversion to ABA: Xanthoxin is then transported to the cytoplasm where it is converted to abscisic aldehyde by a short-chain dehydrogenase/reductase. nih.gov The final step is the oxidation of abscisic aldehyde to abscisic acid, catalyzed by aldehyde oxidase. nih.govoup.com

This newly synthesized ABA is the direct precursor available for conjugation reactions, including the formation of (+)-cis,trans-abscisic acid-L-valine.

Characterization of Abscisic Acid Conjugation Systems (General)

Phytohormone conjugation is a crucial mechanism for regulating the cellular levels of active hormones. nih.gov Conjugation can lead to the inactivation, transport, storage, or irreversible degradation of the hormone. nih.gov In the case of ABA, conjugation is a primary method of metabolic control. nih.gov The most common and well-studied form of ABA conjugation is glycosylation, which involves the attachment of a glucose molecule. nih.gov However, conjugation with amino acids also represents a significant, though less universally characterized, metabolic fate. nih.gov

The glycosylation of ABA to form abscisic acid-glucose ester (ABA-GE) is catalyzed by a family of enzymes known as UDP-glucosyltransferases (UGTs). nih.govtandfonline.com This process is a major contributor to ABA homeostasis. nih.gov In Arabidopsis thaliana, several UGTs have been identified that can glucosylate ABA. nih.gov For instance, UGT71C5 has been shown to play a significant role in this process both in vitro and in vivo. nih.govnih.gov

The formation of ABA-GE serves multiple purposes:

Inactivation: ABA-GE is considered a biologically inactive form of the hormone. tandfonline.com

Storage: It can be stored in the vacuole or apoplast, effectively sequestering it from its sites of action. nih.govtandfonline.com

Transport: ABA-GE can be transported throughout the plant. tandfonline.com

Reactivation: Importantly, ABA-GE can be hydrolyzed back to active ABA by β-glucosidases, providing a rapid mechanism to increase the pool of active hormone in response to stimuli. researcher.life

The study of UGT-mediated glycosylation provides a valuable framework for understanding the principles of ABA conjugation, including the types of enzymes involved and the physiological significance of creating hormone conjugates.

Hypothesized Molecular Mechanisms of L-valine Conjugation to Abscisic Acid

While the enzymatic machinery for ABA glycosylation is relatively well-understood, the specific enzymes responsible for conjugating L-valine to ABA have not been definitively identified. However, based on known biochemical reactions, several candidate enzyme classes can be hypothesized to catalyze this amide bond formation.

The formation of an amide bond between the carboxyl group of ABA and the amino group of L-valine is likely an ATP-dependent process. Potential enzyme classes that could catalyze this reaction include:

GH3 Acyl Acid Amido Synthetases: This family of enzymes is well-known for conjugating amino acids to various plant hormones, most notably auxins. They typically utilize an adenylation-thiolation mechanism. While primarily associated with auxin metabolism, the substrate specificity of some GH3 enzymes might be broad enough to include ABA.

Amino Acid-Conjugating Enzymes (Amidohydrolases in Reverse): While amidohydrolases typically cleave amide bonds, under certain cellular conditions, they could potentially catalyze the reverse reaction, particularly if the product is rapidly sequestered. Research on ABA-amino acid conjugates has shown that some amidohydrolases, like GST-IAR3 from Arabidopsis, can hydrolyze these conjugates, suggesting a potential role in their metabolism. nih.gov It is conceivable that related enzymes could be involved in their synthesis.

Novel Ligases: It is also possible that a yet-to-be-characterized class of ligases is responsible for the specific conjugation of L-valine to ABA. These enzymes would likely exhibit high specificity for both (+)-cis,trans-abscisic acid and L-valine.

Further research, including enzyme assays with purified candidate proteins and genetic studies using mutants, is necessary to identify the specific enzymes involved in the formation of (+)-cis,trans-abscisic acid-L-valine.

Metabolic Integration of L-valine Precursors into Conjugate Synthesis

The availability of L-valine is a prerequisite for the synthesis of its ABA conjugate. L-valine is one of the three branched-chain amino acids (BCAAs) and is synthesized in plants through a well-defined pathway that primarily occurs in the plastids. nih.gov

The biosynthesis of L-valine begins with pyruvate (B1213749) and involves a series of enzymatic steps catalyzed by:

Acetohydroxyacid synthase (AHAS): This is a key regulatory enzyme in the BCAA pathway. researchgate.net

Ketol-acid reductoisomerase (KARI) nih.gov

Dihydroxyacid dehydratase (DHAD) nih.gov

Branched-chain aminotransferase (BCAT): This enzyme catalyzes the final step, the transamination of α-ketoisovalerate to form L-valine. nih.gov

Deconjugation and Catabolism of + Cis,trans Abscisic Acid L Valine

Enzymatic Hydrolysis of Abscisic Acid Conjugates for Bioactive Hormone Release

Conjugation of phytohormones is a method for modulating their activity, which can be rapidly reversed to release the free, bioactive hormone. nih.govnih.gov This process allows plants to maintain a pool of inactive hormone that can be quickly mobilized when needed. For abscisic acid, the most widespread conjugate is the ABA glucosyl ester (ABA-GE). researchgate.net This conjugate is stored in vacuoles and the apoplast. researchgate.net The release of active ABA from ABA-GE is a one-step hydrolysis reaction. nih.gov These stored conjugates can be translocated within the plant; for instance, ABA-GE can move through the xylem to the leaves. researchgate.net Upon reaching target tissues, the conjugate must be cleaved to release active ABA. researchgate.net This rapid release mechanism is essential for timely responses to environmental cues, such as drought stress. nih.govresearchgate.net

The cleavage of ABA conjugates is an enzyme-mediated process. In the case of the most common conjugate, ABA-glucose ester (ABA-GE), β-glucosidases (EC 3.2.1.21) are the primary enzymes responsible for hydrolysis. nih.govresearchgate.net These enzymes catalyze the cleavage of the glycosidic bond to release free ABA and glucose. nih.gov Studies in rice (Oryza sativa) have shown that several β-glucosidases can hydrolyze ABA-GE. nih.govnih.gov Some of these enzymes, such as Os4BGlu12 and Os4BGlu13, are located near the plasma membrane and in the apoplast (the space outside the cell membrane), suggesting they can release free ABA extracellularly, which can then enter the cell. nih.govnih.gov

In addition to β-glucosidases, apoplastic esterases have also been implicated in cleaving the ester linkage in ABA-GE in barley, particularly under salt stress conditions. researchgate.net While β-glucosidases and esterases are key for glucose conjugates, amino acid conjugates like (+)-cis,trans-Abscisic Acid-L-valine are cleaved by a different class of enzymes.

Investigations into Specific Deconjugating Enzymes for Abscisic Acid-Amino Acid Conjugates

While much of the research has focused on ABA-GE, the enzymatic hydrolysis of ABA-amino acid conjugates has also been investigated. A study involving 19 different synthetically prepared ABA-amino acid conjugates examined their hydrolysis by recombinant Arabidopsis amidohydrolases, specifically GST-ILR1 and GST-IAR3. nih.gov These enzymes are known to hydrolyze auxin-amino acid conjugates.

The results showed that GST-IAR3 was capable of hydrolyzing some of the ABA-amino acid conjugates, whereas GST-ILR1 showed no hydrolytic activity for any of the tested conjugates. nih.gov For example, ABA-L-Alanine, which was found to be biologically active in several bioassays, was hydrolyzed to free ABA by GST-IAR3. nih.gov This suggests that specific plant amidohydrolases can recognize and cleave ABA-amino acid conjugates, acting as a potential release mechanism for the active hormone. nih.gov The study also indicated that different plants might possess varying hydrolyzing activities toward different ABA-amino acid conjugates, suggesting that these conjugates could function as species-selective pro-hormones. nih.gov

| Conjugate | Hydrolyzing Enzyme (Arabidopsis) | Activity | Reference |

| ABA-Amino Acids | GST-ILR1 | No hydrolysis activity observed | nih.gov |

| ABA-Amino Acids (various) | GST-IAR3 | Hydrolytic activity observed for some conjugates | nih.gov |

| ABA-L-Alanine | GST-IAR3 | Hydrolyzed to free ABA | nih.gov |

Subsequent Metabolic Fates of the L-valine Moiety

Once (+)-cis,trans-Abscisic Acid-L-valine is hydrolyzed, free ABA is released to participate in signaling pathways, while the L-valine moiety enters the general amino acid metabolic pool. As an essential branched-chain amino acid, L-valine is not synthesized by animals but is synthesized by plants and bacteria from pyruvic acid. chemicalbook.com

The catabolism of L-valine in organisms begins with the removal of its amino group via transamination, a reaction catalyzed by a valine aminotransferase. chemicalbook.comresearchgate.net This initial step yields the α-keto acid, α-ketoisovalerate. chemicalbook.com Subsequently, α-ketoisovalerate undergoes oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase complex to form isobutyryl-CoA. chemicalbook.com This intermediate is further oxidized and rearranged through a series of enzymatic steps to ultimately yield succinyl-CoA, which can then enter the citric acid (TCA) cycle for energy production. chemicalbook.com

Simplified Catabolic Pathway of L-Valine

| Metabolite | Key Conversion Step | Resulting Product |

| L-Valine | Transamination | α-Ketoisovalerate |

| α-Ketoisovalerate | Oxidative Decarboxylation | Isobutyryl-CoA |

| Isobutyryl-CoA | Oxidation & Rearrangement | Succinyl-CoA (enters Citric Acid Cycle) |

Cross-talk with Irreversible Abscisic Acid Catabolic Pathways (e.g., 8'-Hydroxylation by CYP707As)

The cellular concentration of active ABA is determined by the interplay between its release from conjugates and its irreversible breakdown. The primary pathway for ABA catabolism is oxidation, initiated by hydroxylation at the 8'-position of the ABA molecule. nih.govembopress.org This reaction is catalyzed by a specific group of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases, which are encoded by the CYP707A gene family. nih.govembopress.orgnih.gov

The product of this hydroxylation, 8'-hydroxy ABA, is unstable and spontaneously isomerizes to form phaseic acid (PA). embopress.orgfrontiersin.org Phaseic acid can be further reduced to the biologically inactive dihydrophaseic acid (DPA). nih.gov This oxidative pathway leads to the permanent degradation of ABA. nih.gov

The deconjugation of ABA-amino acid conjugates represents a reversible mechanism to increase the pool of active ABA, whereas the action of CYP707A enzymes represents an irreversible removal of active ABA. nih.gov These two pathways are in constant cross-talk to maintain ABA homeostasis. For instance, during seed germination or upon rehydration after drought stress, the expression of CYP707A genes is significantly increased to rapidly decrease ABA levels. embopress.orgnih.gov Conversely, under drought conditions, while ABA biosynthesis is upregulated, the reversible release of ABA from conjugates can provide a rapid initial response before catabolic pathways are fully adjusted. researchgate.net The balance between the hydrolytic release of ABA from conjugates like (+)-cis,trans-Abscisic Acid-L-valine and its irreversible catabolism via 8'-hydroxylation is therefore a crucial determinant of the plant's physiological state.

Key Processes in ABA Homeostasis

| Process | Key Enzyme(s) | Function | Reversibility |

| Conjugation | UDP-Glucosyltransferases (UGTs) | Inactivation/Storage (e.g., forms ABA-GE) | Reversible |

| Deconjugation (Glucose) | β-Glucosidases, Esterases | Release of active ABA from ABA-GE | Reversible |

| Deconjugation (Amino Acid) | Amidohydrolases (e.g., IAR3) | Release of active ABA from ABA-amino acid conjugates | Reversible |

| Catabolism | CYP707A family (ABA 8'-hydroxylase) | Irreversible inactivation of ABA to Phaseic Acid | Irreversible |

Physiological and Regulatory Functions of + Cis,trans Abscisic Acid L Valine in Biological Systems

Function as a Transient Storage Pool for Bioactive Abscisic Acid

The formation of (+)-cis,trans-Abscisic Acid-L-valine serves as a mechanism to create a readily available, yet temporarily inactive, reserve of abscisic acid. nih.gov Conjugated forms of ABA are generally considered to be physiologically inactive. researchgate.netresearcher.life This process of conjugation allows the plant to rapidly decrease the levels of free, bioactive ABA in the cytosol without resorting to irreversible degradation. plos.org

Recent research has shifted the perception of ABA conjugates from simple catabolites to functional storage pools. researcher.life These stored forms, including amino acid conjugates, act as a reservoir that can be quickly hydrolyzed to release active ABA when the plant encounters stress or requires it for developmental processes. researchgate.netresearcher.life This ability to rapidly produce free ABA from a stored conjugate pool provides a faster response mechanism than de novo biosynthesis, which is a more complex and time-consuming process. plos.org Thus, the pool of (+)-cis,trans-Abscisic Acid-L-valine contributes to a dynamic system that allows for the swift release of a hormonal signal when needed.

Contribution to Abscisic Acid Transport and Mobilization

The transport of ABA from its sites of synthesis to its sites of action is crucial for coordinating physiological responses throughout the plant. nih.gov Conjugation of ABA to molecules like L-valine can facilitate its transport and mobilization. Conjugated forms are recognized as potential transport forms of ABA, allowing for long-distance movement between different tissues and organs. researchgate.netnih.gov

Modulation of Abscisic Acid Homeostasis and Signal Amplitude

The maintenance of appropriate levels of bioactive ABA, known as ABA homeostasis, is vital for normal plant function and stress adaptation. plos.orgnih.gov The conjugation of ABA to L-valine is a key catabolic pathway that helps regulate the size of the free ABA pool. plos.orgnih.gov By converting active ABA into an inactive conjugate, the plant can effectively dampen the ABA signal, preventing excessive or prolonged responses.

This process, alongside de novo synthesis and irreversible catabolism through hydroxylation, creates a finely tuned system for controlling ABA levels. plos.orgnih.gov The balance between the formation of (+)-cis,trans-Abscisic Acid-L-valine and its hydrolysis back to free ABA allows the plant to modulate the amplitude and duration of the ABA signal. This regulatory mechanism is crucial for ensuring that the response to a given stimulus is proportional and appropriate for the plant's physiological state. nih.gov

| Regulatory Process | Effect on Free ABA Levels | Key Characteristics |

|---|---|---|

| De Novo Biosynthesis | Increase | Primary production pathway, induced by stress. plos.org |

| Hydroxylation | Decrease | Irreversible degradation pathway. nih.gov |

| Conjugation (e.g., to L-valine) | Decrease | Reversible inactivation, creates a storage pool. plos.orgnih.gov |

| Deconjugation (Hydrolysis) | Increase | Rapid release of active ABA from storage forms. researchgate.netresearcher.life |

Indirect Participation in Plant Stress Acclimation and Developmental Processes (mediated by ABA release)

The release of free, bioactive ABA from its conjugated pools, such as (+)-cis,trans-Abscisic Acid-L-valine, is a critical component of the plant's ability to acclimate to stress and regulate development. researchgate.netresearcher.life This rapid mobilization of ABA allows the plant to initiate a cascade of physiological and molecular responses necessary for survival and adaptation. nih.govnih.gov

Beyond drought, the ABA released from conjugates like (+)-cis,trans-Abscisic Acid-L-valine is instrumental in bolstering resilience to a range of abiotic stresses, including high salinity and cold temperatures. nih.govresearchgate.net Plants accumulate high levels of ABA when faced with these environmental adversities, which enhances their resistance. nih.gov The hydrolysis of ABA conjugates provides a rapid source of the hormone to initiate stress-responsive gene expression and physiological adjustments. researchgate.net Studies on ABA-deficient mutants have shown that they exhibit increased sensitivity to salt and freezing stress, highlighting the essential role of a sufficient ABA supply in stress tolerance. nih.gov

Interactions with Other Phytohormone Signaling Networks and Metabolic Pathways

The ABA signaling pathway does not operate in isolation; it is part of a complex and highly integrated network that involves extensive crosstalk with other phytohormone signaling cascades and metabolic pathways. nih.govmdpi.com The regulation of free ABA levels through the formation and hydrolysis of (+)-cis,trans-Abscisic Acid-L-valine directly impacts these interactions, influencing plant growth, development, and stress responses.

ABA signaling interacts both synergistically and antagonistically with other hormones. For example, it has an antagonistic relationship with cytokinin in mediating drought stress responses and interacts with auxin to regulate root growth. nih.govnih.gov There is also significant crosstalk with ethylene (B1197577), where ABA can influence ethylene biosynthesis, and ethylene can, in turn, affect the ABA signaling pathway, together co-regulating processes like stomatal closure. nih.gov Furthermore, ABA signaling is integrated with pathways for jasmonic acid (JA), salicylic (B10762653) acid (SA), brassinosteroids (BR), and strigolactones, creating a comprehensive regulatory network that allows the plant to fine-tune its response to complex environmental cues. nih.govmdpi.com The availability of free ABA, modulated by its conjugation status, is therefore a critical node in this network, determining the outcome of these hormonal interactions.

| Interacting Hormone | Nature of Interaction | Co-regulated Process |

|---|---|---|

| Auxin | Antagonistic/Synergistic | Root growth, seed germination. nih.gov |

| Cytokinin (CK) | Antagonistic | Drought stress response. nih.gov |

| Ethylene (ET) | Complex/Synergistic | Stomatal closure, seed germination. nih.gov |

| Jasmonic Acid (JA) | Crosstalk | Stress responses. mdpi.com |

| Salicylic Acid (SA) | Crosstalk | Stress responses. mdpi.com |

| Strigolactone (SL) | Crosstalk | Regulation of SL biosynthesis. nih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of + Cis,trans Abscisic Acid L Valine

Optimization of Extraction and Sample Preparation Protocols for Conjugated Phytohormones from Complex Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of conjugated phytohormones like (+)-cis,trans-Abscisic Acid-L-valine. The primary goal is to efficiently extract the target analyte from the plant tissue while minimizing interferences from the complex matrix, which can suppress ionization and compromise results. frontiersin.orgnih.govnih.gov

A common initial step involves homogenizing lyophilized plant tissue, which can be achieved rapidly by high-speed agitation with ceramic beads. nih.govresearchgate.netaminer.org The extraction is typically performed using an organic solvent mixture. A frequently used solvent system is acetone-water-acetic acid (80:19:1, v/v), which effectively extracts ABA and its various catabolites. nih.govresearchgate.netaminer.org While multiple successive extractions can recover nearly all endogenous hormones, studies have shown that a single vigorous extraction can yield accurate results with recoveries of 65-90%, provided that appropriate internal standards are used to correct for losses. nih.govresearchgate.netaminer.org

Following crude extraction, a purification step is essential to remove interfering substances. researchgate.net Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose. Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges, for instance, have been successfully optimized for the partial purification of abscisic acid and its related compounds, including conjugates. nih.govresearchgate.netaminer.org

For enhanced selectivity, particularly for isolating ABA and its conjugates, immunoaffinity chromatography (IAC) is a powerful tool. researchgate.net This technique utilizes monoclonal antibodies with high specificity for the ABA molecule. The use of IAC prior to mass spectrometric analysis has been shown to significantly reduce matrix effects and increase the sensitivity and selectivity of the analysis by more than tenfold. researchgate.net One study successfully used an immunoaffinity sorbent to isolate ABA, its glucosyl ester, and 11 different ABA amino acid conjugates from less than 20 mg of plant tissue, demonstrating the technique's applicability for purifying compounds structurally similar to (+)-cis,trans-Abscisic Acid-L-valine. researchgate.net

| Parameter | Extraction Method | Purification Method | Typical Recovery | Key Advantage | Reference |

| Solvent Extraction | Acetone-water-acetic acid (80:19:1, v/v) | Solid-Phase Extraction (Oasis HLB) | 65-90% (single extraction with internal standard) | Rapid and reliable for ABA and its catabolites. | nih.gov, researchgate.net, aminer.org |

| Immuno-Purification | Varies (preceded by crude extraction) | Immunoaffinity Chromatography (IAC) | Not specified | Greatly reduces matrix effects and increases sensitivity and selectivity. | researchgate.net |

High-Resolution Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry has become the definitive method for identifying and quantifying phytohormones due to its superior sensitivity and specificity compared to older techniques like immunoassays. nih.govfrontiersin.orgnih.gov

Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are well-established, accurate, and sensitive methods for quantifying various phytohormones. creative-proteomics.comspringernature.comnih.gov The technique is particularly suited for low-molecular-weight compounds. springernature.comnih.gov However, GC-MS analysis is restricted to compounds that are volatile and thermally stable. frontiersin.orgnih.gov Since most phytohormones, including ABA and its amino acid conjugates, are non-volatile, a chemical derivatization step is mandatory. frontiersin.orgnih.gov This process converts the analytes into more volatile derivatives suitable for GC analysis. nih.gov For instance, ABA is often derivatized using agents like (trimethylsilyl)-diazomethane. nih.gov While effective, the necessity of derivatization is sometimes considered a disadvantage as it adds a step to sample preparation and can be a source of variability. mdpi.com The use of tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of the analysis, allowing for more precise quantification. frontiersin.orgnih.govnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is now the most widely used and powerful analytical tool for phytohormone analysis, including ABA conjugates. nih.govspringernature.com This preference is due to its high sensitivity, accuracy, and ability to analyze non-volatile compounds without derivatization. nih.govmdpi.com The advent of Ultra-High-Performance Liquid Chromatography (UHPLC) further enhances separation efficiency and reduces analysis time. researchgate.net

The development of a robust LC-MS/MS method requires careful validation to ensure data reliability. frontiersin.orgnih.gov Validation assesses several key parameters as recommended by regulatory agencies:

Selectivity and Specificity: The method must be able to distinguish the target analyte from other components in the sample matrix. frontiersin.orgnih.gov

Sensitivity: This is determined by the Limit of Detection (LOD), the lowest concentration that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be accurately quantified. For ABA, methods have achieved LODs as low as 1.9 pg and LOQs of 4.7 pg. nih.gov

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. mdpi.comnih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision (repeatability) measures the variation in repeated measurements. For ABA analysis, accuracy and precision are often targeted to be within 15%. nih.gov Relative Standard Deviations (RSD) for precision are typically below 6% for inter-batch comparisons. nih.govresearchgate.net

Recovery and Matrix Effects: Recovery assesses the efficiency of the extraction process. nih.govresearchgate.net Matrix effects, where other compounds in the sample suppress or enhance the analyte's signal, must be evaluated as they can significantly impact accuracy. frontiersin.orgnih.gov One study showed that the matrix in Arabidopsis thaliana extracts had a moderate influence on ABA quantification, increasing the signal response by 11%. frontiersin.orgnih.gov

A study focused on ABA amino acid conjugates specifically utilized UHPLC-ESI-MS/MS, demonstrating its suitability for separating and identifying these compounds, including the novel ABA-L-glutamate conjugate. researchgate.net This confirms the applicability of the technique for (+)-cis,trans-Abscisic Acid-L-valine.

| Validation Parameter | Typical Performance for ABA & Related Compounds | Reference |

| Limit of Detection (LOD) | 1.59 - 1.9 pg | mdpi.com, nih.gov, nih.gov |

| Limit of Quantification (LOQ) | 4.7 - 5.31 ppb (ng/mL) | mdpi.com, nih.gov, nih.gov |

| Accuracy (% Relative Error) | -2.7% to 4.3% | nih.gov, researchgate.net |

| Precision (% RSD) | < 6.0% (inter-batch) | nih.gov, researchgate.net |

| Matrix Effect (A. thaliana) | +11% (signal enhancement) | frontiersin.org, nih.gov |

Application of Stable Isotope-Labeled Standards for Absolute Quantification

The use of stable isotope-labeled internal standards is the gold standard for achieving absolute and accurate quantification in mass spectrometry-based phytohormone analysis. researchgate.net These standards, typically deuterated analogs of the target analyte (e.g., d₆-ABA), have nearly identical chemical and physical properties to their endogenous counterparts. researchgate.netcaymanchem.com

They are added to the sample at the very beginning of the extraction process. nih.govresearchgate.net By co-eluting with the target analyte, they experience the same losses during sample preparation and the same ionization suppression or enhancement effects during MS analysis. researchgate.net The mass spectrometer can differentiate between the labeled standard and the endogenous compound due to their mass difference. By comparing the signal intensity ratio of the endogenous analyte to the known concentration of the internal standard, a precise and absolute quantification can be achieved, effectively correcting for procedural variations. researchgate.netnih.gov Numerous deuterated forms of ABA and its metabolites have been synthesized for this purpose, including [7′,7′,7′-d₃]-Phaseic acid and [4,5,8′,8′,8′-d₅]-ABA glucose ester, ensuring that a suitable standard is available for quantifying a wide range of related compounds. researchgate.netbohrium.comresearchgate.net

Immunological and Biosensor-Based Approaches for Related Phytohormones (Contextual)

While mass spectrometry is the primary tool for quantitative analysis, other methods provide contextual information or different analytical capabilities, particularly for the parent hormone ABA.

Immunological Approaches: Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are based on the specific binding of an antibody to the target hormone. nih.govnih.gov These methods have been developed for both free and conjugated forms of ABA. nih.gov Commercially available ELISA kits offer a convenient method for quantifying ABA in plant tissues. agdia.comsigmaaldrich.com While these assays can be sensitive, they may suffer from lower specificity and reproducibility compared to MS-based methods and can be susceptible to cross-reactivity with structurally similar molecules. mdpi.comnih.gov However, the high specificity of monoclonal antibodies can be powerfully leveraged in sample preparation through immunoaffinity chromatography, as described earlier, to purify ABA and its conjugates prior to LC-MS/MS analysis. researchgate.net

Biosensor-Based Approaches: Biosensors are advanced tools designed to monitor the spatial and temporal distribution of phytohormones in living cells and tissues, providing information that cannot be obtained through destructive methods like chromatography. researchgate.netnih.govnih.gov These genetically encoded sensors often use fluorescent reporters or Förster resonance energy transfer (FRET) to visualize changes in hormone concentration in real-time. nih.gov While most development has focused on major phytohormones like auxin and ABA, these tools have been instrumental in understanding hormone dynamics during physiological processes. researchgate.netnih.gov More recent developments include electrochemical biosensors and nanosensors, which offer rapid and sensitive detection platforms. mit.edukci.go.kr These approaches are primarily used to study the parent hormone ABA rather than its specific conjugates, but they provide crucial contextual data on hormone signaling and distribution within the plant.

Emerging Research Frontiers and Methodological Challenges in + Cis,trans Abscisic Acid L Valine Studies

Application of Multi-Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) for Comprehensive Understanding

A holistic understanding of the role of (+)-cis,trans-Abscisic Acid-L-valine necessitates an integrated, multi-omics approach. While these technologies have been powerfully applied to the general ABA pathway, their focused application on amino acid conjugates is a key frontier. researchgate.net By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of how ABA-L-valine is synthesized, degraded, and perceived within the broader context of cellular function.

Genomics: Genomic approaches can identify the genes encoding putative conjugating and deconjugating enzymes. Genome-Wide Association Studies (GWAS) can correlate natural variations in these genes with specific physiological traits related to stress response or development, potentially linking them to ABA-L-valine homeostasis. researchgate.net

Transcriptomics: RNA-sequencing (RNA-seq) allows for the profiling of gene expression under various conditions (e.g., drought, salinity) to identify which conjugase and deconjugase candidate genes are transcriptionally regulated. nih.govuu.nl This can provide clues about the specific circumstances under which ABA-L-valine is formed or hydrolyzed. For instance, transcriptome analysis in barley has been used to study the differential expression of genes involved in ABA biosynthesis, catabolism, and deconjugation during seed development under drought stress. researchgate.netresearchgate.net

Proteomics: Proteomic analyses can identify and quantify the proteins present in specific tissues or subcellular compartments, confirming the expression of the enzymes identified through transcriptomics. Post-translational modifications of these enzymes, such as phosphorylation or ubiquitination, which may regulate their activity, can also be detected. frontiersin.org Affinity probes using ABA-protein conjugates have been employed to detect ABA-binding proteins, a technique that could be adapted for ABA-L-valine. researchgate.net

A significant challenge lies in integrating these large, multi-layered datasets to construct a coherent model of ABA-L-valine function. Furthermore, the low abundance of this specific conjugate compared to free ABA or ABA-GE can present analytical challenges for detection and quantification.

Table 1: Application of Multi-Omics Technologies in ABA-L-valine Research

| Technology | Application | Potential Insights for ABA-L-valine | Methodological Challenge |

|---|---|---|---|

| Genomics | Identification of genes for conjugating/deconjugating enzymes via homology searches and GWAS. | Discovery of the genetic toolkit for ABA-L-valine metabolism. | Functional validation of candidate genes is required. |

| Transcriptomics | Profiling expression of candidate genes under different environmental or developmental conditions. | Understanding the regulatory context of ABA-L-valine formation and hydrolysis. | Differentiating expression of closely related gene family members. |

| Proteomics | Quantifying enzyme abundance and detecting post-translational modifications. | Confirming enzyme presence and identifying activity regulation mechanisms. | Low abundance of specific enzymes can hinder detection. |

| Metabolomics | Direct quantification of ABA-L-valine levels in various tissues and conditions. | Elucidating the dynamic contribution of ABA-L-valine to the total ABA pool. | Chemical differentiation from other conjugates and achieving sensitive quantification. |

CRISPR/Cas9 and Gene Editing Approaches for Functional Analysis of Conjugation/Deconjugation Enzymes

The advent of CRISPR/Cas9 and other gene-editing technologies provides an unprecedented opportunity to precisely determine the function of the enzymes involved in (+)-cis,trans-Abscisic Acid-L-valine metabolism. researchgate.netnih.gov These tools allow for the creation of knockout mutants, targeted gene insertions, or specific point mutations in candidate genes with high efficiency and specificity. hhmi.org

By generating loss-of-function mutants for a putative ABA-L-valine conjugase, researchers can test hypotheses about its role. For example, if a mutant fails to accumulate ABA-L-valine under stress conditions where it is present in wild-type plants, it provides strong evidence for the gene's function. Subsequent phenotyping of these mutants for traits like drought tolerance, seed dormancy, or stomatal aperture can then directly link the conjugation of ABA to L-valine with specific physiological processes. Conversely, knocking out a putative deconjugase (amidase or hydrolase) would be expected to result in the accumulation of ABA-L-valine and a potential decrease in free ABA levels, allowing for an investigation into the effects of conjugate sequestration.

The primary challenge in this area is the initial identification of high-confidence candidate genes. Many enzymes involved in hormone conjugation, such as UDP-glucosyltransferases or amidohydrolases, belong to large gene families with potentially redundant functions. oup.com Systematically targeting individual members and creating higher-order mutants may be necessary to uncover their specific roles and overcome functional redundancy.

In Vitro Enzymatic Characterization and Substrate Specificity Studies of Putative Conjugase/Deconjugase Enzymes

While genomic and genetic approaches can implicate a gene in ABA-L-valine metabolism, definitive proof of function requires biochemical validation. This involves expressing the candidate conjugase or deconjugase enzymes recombinantly (e.g., in E. coli or yeast) and performing in vitro enzymatic assays.

Such studies are critical for:

Confirming Enzymatic Activity: Directly demonstrating that a purified recombinant enzyme can catalyze the formation of ABA-L-valine from ABA and L-valine (for a conjugase) or the hydrolysis of ABA-L-valine to free ABA (for a deconjugase).

Determining Substrate Specificity: Investigating whether the enzyme is highly specific for L-valine or if it can conjugate ABA to other amino acids. A study that prepared 19 different ABA-amino acid conjugates found that the recombinant Arabidopsis amidohydrolase GST-IAR3 could hydrolyze some of these conjugates, while the related GST-ILR1 showed no activity, indicating high specificity among these enzymes. nih.gov

Characterizing Kinetic Parameters: Measuring key enzymatic parameters such as Kₘ (Michaelis constant) and kcat (turnover number) to understand the enzyme's efficiency and affinity for its substrates.

A major challenge is identifying the correct enzymes to test from a large pool of candidates. Furthermore, ensuring the recombinant enzyme is correctly folded and active can be technically demanding. The findings that different plants may possess hydrolyzing activity toward different ABA-amino acids suggest that this characterization must be performed across various species to understand the broader role of this conjugation pathway in the plant kingdom. nih.gov

Elucidation of Cellular and Subcellular Compartmentalization of Conjugate Metabolism

The location of metabolic pathways within the cell is critical to their function and regulation. For ABA, biosynthesis, catabolism, and storage of its glucose conjugate (ABA-GE) are known to occur in specific compartments, including the cytoplasm, plastids, endoplasmic reticulum (ER), and vacuoles. researchgate.netnih.gov For instance, the final step of ABA biosynthesis occurs in the cytoplasm, while the inactive ABA-GE conjugate is transported into the vacuole for storage. nih.govnih.gov Similarly, plasma membrane-localized transporters play key roles in moving ABA into cells, where it can be conjugated. nih.gov

A significant research frontier is to determine the cellular and subcellular localization of the enzymes and products of (+)-cis,trans-Abscisic Acid-L-valine metabolism. Key questions include:

Where does conjugation of ABA to L-valine occur? Is it in the cytoplasm, ER, or another compartment?

Where is the ABA-L-valine conjugate stored? Is it sequestered in the vacuole like ABA-GE, or does it remain in the cytoplasm?

In which cell types (e.g., guard cells, vascular tissue, root cells) are the conjugating and deconjugating enzymes most active? nih.gov

Methodologically, this can be addressed by fusing fluorescent reporter proteins (like GFP) to the candidate enzymes to visualize their location within living cells using confocal microscopy. Additionally, subcellular fractionation followed by mass spectrometry can be used to determine the location of the ABA-L-valine conjugate itself. The main challenge is the lack of information on the specific transporters that might move ABA-L-valine across different cellular membranes, which would be a crucial part of its compartmentalization. nih.gov

Integrated Modeling of Abscisic Acid-L-valine Dynamics within Phytohormone Networks

To fully appreciate the contribution of ABA-L-valine to plant physiology, its dynamics must be considered within the broader network of phytohormone interactions. nih.govmdpi.com Mathematical and computational modeling are powerful tools for simulating complex biological systems and generating testable hypotheses. osti.gov

Current models of ABA signaling and homeostasis primarily focus on the core pathway of biosynthesis, catabolism via hydroxylation, and signaling. nih.govresearchgate.netplantae.org These models simulate changes in free ABA levels in response to stimuli and predict downstream effects like stomatal closure. nih.gov

An emerging frontier is the development of more sophisticated models that incorporate the reversible conjugation of ABA to amino acids like L-valine. Such integrated models would need to include parameters for:

The rates of ABA-L-valine synthesis and hydrolysis.

The transport of the conjugate between different cellular compartments.

The influence of other hormonal pathways (e.g., ethylene (B1197577), auxin) on the expression of the relevant conjugating/deconjugating enzymes.

By incorporating these elements, models could help predict how the ABA-L-valine pool acts as a buffer or rapid-release source of active ABA, thereby contributing to the robustness and fine-tuning of the plant's stress response. The primary challenge is the lack of empirical data; the kinetic parameters, enzyme concentrations, and transport rates needed to build an accurate model are currently unknown and must be determined experimentally.

Discovery of Novel Regulatory Mechanisms and Interacting Proteins in Conjugate Homeostasis

The maintenance of appropriate levels of ABA-L-valine, or its homeostasis, is likely under tight regulatory control. mdpi.combohrium.com This regulation can occur at multiple levels, including transcriptional control of the metabolic enzymes and post-translational modification of the proteins themselves.

Key research frontiers in this area include:

Identifying Transcription Factors: Discovering the specific transcription factors that bind to the promoter regions of ABA-L-valine conjugase and deconjugase genes to activate or repress their expression in response to specific signals. mdpi.comnih.gov

Uncovering Signaling Pathways: Elucidating the upstream signaling pathways that lead to the activation of these transcription factors. For example, do components of the core ABA signaling pathway (e.g., SnRK2 kinases) or other hormone pathways regulate these genes? nih.gov

Finding Interacting Proteins: Identifying proteins that physically interact with the conjugating and deconjugating enzymes to modulate their activity or stability. Techniques like yeast two-hybrid screens or co-immunoprecipitation followed by mass spectrometry can be used for this purpose. Post-translational modifications, such as ubiquitination by E3 ligases, are known to regulate the stability of core ABA signaling proteins and may play a similar role for enzymes in the conjugation pathway. frontiersin.org

The challenge is that the regulatory networks governing phytohormone metabolism are incredibly complex and interconnected. uu.nl Distinguishing the specific regulators of ABA-L-valine homeostasis from the general regulators of ABA metabolism will require precise and carefully designed experiments, likely leveraging the genetic tools and multi-omics datasets described in the preceding sections.

Q & A

Q. How can researchers synthesize and characterize (+)-cis,trans-Abscisic Acid-L-valine conjugates?

Methodological Answer: Synthesis typically involves coupling (+)-cis,trans-Abscisic Acid (ABA) with L-valine via esterification or amidation reactions. Structural validation requires:

- Nuclear Magnetic Resonance (NMR) to confirm stereochemistry and bonding patterns (e.g., distinguishing cis/trans isomers) .

- High-Performance Liquid Chromatography (HPLC) with UV or MS detection to assess purity (>95% by area normalization) .

- Mass Spectrometry (MS) for molecular weight confirmation (expected ~393.43 g/mol for ABA-L-valine derivatives) .

Note: Use deuterated internal standards (e.g., [²H₆]-ABA) to avoid quantification errors during synthesis validation .

Q. What protocols are recommended for detecting ABA-L-valine in plant tissues?

Methodological Answer:

- Extraction: Lyophilize tissue samples and homogenize in 80% methanol with 1% acetic acid. Include deuterated ABA-L-valine (e.g., [²H₆]-ABA-L-valine) as an internal standard .

- Purification: Use reverse-phase C18 columns (e.g., Supelco Discovery C18) to isolate ABA conjugates from endogenous compounds .

- Quantification: Employ LC-MS/MS in multiple reaction monitoring (MRM) mode. Optimize collision energy (CE) and declustering potential (DP) for ABA-L-valine-specific transitions (e.g., m/z 393 → 153) .

Q. How does ABA-L-valine stability vary under experimental storage conditions?

Methodological Answer:

- Short-term storage: Dissolve in ethanol or DMSO (1–10 mM stock solutions) and store at -20°C in amber vials to prevent photodegradation .

- Long-term stability: Lyophilized powders remain stable for >2 years at -20°C in vacuum-sealed containers. Monitor degradation via HPLC annually .

- Avoid: Freeze-thaw cycles, which hydrolyze the valine conjugate into free ABA .

Advanced Research Questions

Q. What experimental designs can elucidate ABA-L-valine’s role in stress signaling versus free ABA?

Methodological Answer:

- Genetic models: Compare ABA-deficient mutants (e.g., aba1 in Arabidopsis) with wild-type plants under drought stress. Quantify ABA-L-valine accumulation via LC-MS/MS to assess its compensatory role .

- Pharmacological inhibition: Apply L-valine synthesis inhibitors (e.g., chlorpropham) to disrupt conjugate formation and monitor stomatal conductance using porometry .

- Receptor binding assays: Use recombinant ABA receptors (PYR/PYL/RCAR family) to test competitive binding between ABA-L-valine and free ABA via surface plasmon resonance (SPR) .

Q. How do contradictory data on ABA conjugate transport mechanisms arise, and how can they be resolved?

Methodological Answer: Contradictions often stem from:

- Tissue-specific transport: ABA-L-valine may localize to xylem in roots but phloem in leaves. Use radiolabeled [¹⁴C]-ABA-L-valine with autoradiography to map transport pathways .

- pH-dependent hydrolysis: At pH <5, conjugates hydrolyze into free ABA, skewing flux measurements. Conduct experiments in buffered media (pH 6–7) and validate via pH-controlled LC-MS .

- Species variability: ABA-L-valine abundance varies between Chlorella sorokiniana (high) and Arabidopsis (low). Cross-validate findings using phylogenetically diverse models .

Q. What advanced techniques can profile ABA-L-valine’s interaction with plant microbiomes?

Methodological Answer:

- Metabolomic profiling: Use untargeted LC-HRMS to identify microbial metabolites (e.g., valine-derived compounds) in rhizosphere samples exposed to ABA-L-valine .

- Microbial genetic screens: Apply transposon mutagenesis in Pseudomonas spp. to identify genes involved in ABA-L-valine catabolism .

- Dual RNA-seq: Co-culture plants with microbiome members and perform transcriptomics to map ABA-L-valine-induced gene networks in both hosts and microbes .

Data Contradiction Analysis

Q. Why do studies report conflicting ABA-L-valine bioactivity in animal models?

Critical Analysis:

- Dosage variability: Anti-inflammatory effects in murine models are dose-dependent (e.g., 1–10 mg/kg). Subthreshold doses may yield false negatives .

- Conjugate stability: In vivo hydrolysis by esterases releases free ABA, complicating attribution of effects. Use stable isotope-labeled ABA-L-valine to track intact molecules .

- Species-specific metabolism: Rodent liver enzymes hydrolyze ABA-L-valine faster than primate models. Validate findings in human cell lines (e.g., Caco-2) .

Methodological Best Practices

Q. How should researchers optimize ABA-L-valine extraction for proteomic studies?

Recommendations:

- Cross-linkers: Use reversible cross-linkers (e.g., DSP) to preserve protein-ABA-L-valine interactions during immunoprecipitation .

- Enrichment strategies: Employ anti-valine antibodies conjugated to magnetic beads for pull-down assays. Validate via Western blot with ABA-specific probes .

- Data normalization: Spike in synthetic heavy-labeled ABA-L-valine peptides for quantitative MS-based proteomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.